molecular formula C12H21N3 B104921 Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine CAS No. 5981-17-9

Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine

Cat. No. B104921
CAS RN: 5981-17-9
M. Wt: 207.32 g/mol
InChI Key: POPXVWAQMYBXLI-UHFFFAOYSA-N
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Description

Dodecahydrotripyrrolo(1,2-a:1’,2’-c:1’‘,2’'-e)(1,3,5)triazine is a chemical compound with the CAS number 5981-17-9 . It is also known by its IUPAC name, which is the same as the common name .


Molecular Structure Analysis

The molecular structure of Dodecahydrotripyrrolo(1,2-a:1’,2’-c:1’‘,2’'-e)(1,3,5)triazine includes a total of 39 bonds . It contains 3 five-membered rings, 1 six-membered ring, 3 nine-membered rings, 3 twelve-membered rings, 3 tertiary amines (aliphatic), and 3 Pyrrolidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dodecahydrotripyrrolo(1,2-a:1’,2’-c:1’‘,2’'-e)(1,3,5)triazine include its molecular weight, density, melting point, and boiling point . The change in enthalpy of reaction (Δ r H°) is -105. ± 0.4 kJ/mol in the liquid phase with acetic acid as the solvent .

Scientific Research Applications

Synthesis and Scale-Up of Triazine Derivatives

  • A study by Roy et al. (2021) outlines the development of a new synthetic methodology for Pyrrolo[2,1-f][1,2,4]triazine, a key regulatory material in antiviral drug production. The methodology utilizes simple building blocks, offering a 55% yield in a two-vessel process, with a focus on process safety and scale-up for kilogram quantity preparation.

Natural Derivatives and Biogenesis

  • Li et al. (2011) discovered a trimeric pyrroloindoline derivative, Psychotripine, with a hexahydro-1,3,5-triazine unit from Psychotria pilifera leaves. The study Li et al. (2011) elucidated the compound's structure and postulated its biogenesis.

Pyrrolo[2,1-f][1,2,4]triazines in Medicinal Chemistry

  • The paper by Ott & Favor (2017) explores the history and importance of Pyrrolo[2,1-f][1,2,4]triazine in medicinal chemistry. Initially synthesized in the 1970s, it found applications decades later as a purine-like mimetic in C-nucleosides and as a kinase inhibitor, demonstrating its versatility in drug discovery.

Synthesis and Biological Evaluation

  • Research by Li et al. (2018) details the synthesis of Pyrrolo[2,1‐f][1,2,4]triazine C‐nucleosides, introducing structural variations and evaluating their cytotoxic activity against various cancer cell lines. This study highlights the potential of these compounds in cancer treatment.

Structural Characteristics and Crystallography

  • A study by Lu et al. (2004) focused on the crystallographic analysis of a triazine derivative, revealing its planar structure and the role of hydrogen bonds and π–π stacking interactions in maintaining its crystal structure.

New Routes to Substituted Pyrroles

  • Butler et al. (1996) reported on the synthesis of substituted pyrrolo[1,2-c][1,2,3]triazoles and pyrrolo[1,2-d][1,2,4]triazines. Their work Butler et al. (1996) provides new routes for synthesizing these compounds, contributing to the field of heterocyclic chemistry.

Discovery and Preclinical Studies

  • Bhide et al. (2006) conducted a study on substituted pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of VEGFR-2 kinase. Their research led to the discovery of BMS-540215, demonstrating significant preclinical in vivo activity in tumor models.

Dual Inhibitors of Growth Factor Receptors

  • A series of pyrrolo[2,1-f][1,2,4]triazines were identified as potent inhibitors of VEGFR-2 and FGFR-1 by Borzilleri et al. (2005). Their study showcases the synthesis, structural relationships, and pharmacological properties of these analogues, underlining their potential in treating tumors.

Safety And Hazards

The safety and hazards associated with Dodecahydrotripyrrolo(1,2-a:1’,2’-c:1’‘,2’'-e)(1,3,5)triazine are not provided in the search results. It is recommended to refer to its Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

properties

IUPAC Name

1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-4-10-13(7-1)11-5-2-9-15(11)12-6-3-8-14(10)12/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPXVWAQMYBXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2N(C1)C3CCCN3C4N2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208548
Record name Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine

CAS RN

5981-17-9
Record name Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005981179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine
Reactant of Route 2
Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine
Reactant of Route 3
Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine
Reactant of Route 4
Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine
Reactant of Route 5
Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine
Reactant of Route 6
Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine

Citations

For This Compound
3
Citations
AS Gazizov, AV Smolobochkin, RA Turmanov… - …, 2019 - thieme-connect.com
Pyrrolidine-based phosphonates, analogues of the natural amino acid proline, possess a diverse set of biological activity. The goal of this short review is to summarize the major …
Number of citations: 15 www.thieme-connect.com
N Pozdnyakova, N Krisanova, A Pastukhov… - Neuroscience, 2022 - Elsevier
Here, neuromodulatory effects of selective angiotensin-converting enzyme 2 (ACE2) inhibitors were investigated. Two different types of small molecule ligands for ACE2 inhibition were …
Number of citations: 3 www.sciencedirect.com
S Virk - 2021 - research.library.mun.ca
Quinolizidines, indolizidines and substituted piperidines are ubiquitous structural motifs present in several naturally occurring alkaloids, pharmaceuticals and other compounds which …
Number of citations: 4 research.library.mun.ca

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